2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride
Overview
Description
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound widely used in chemical synthesis, analytical chemistry, and biological research. Its molecular formula is C10H13ClO4S, and it is known for its high reactivity towards nucleophilic reagents due to the electrophilic nature of the sulfonic chloride group.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with sulfuryl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride. This reaction yields this compound and hydrogen chloride as by-products. The compound can be purified by recrystallization from a suitable organic solvent.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be involved in redox processes under certain conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, facilitated by the electron-donating methoxy groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as a building block in the synthesis of various pharmaceuticals.
Analytical Chemistry: It serves as a derivatizing agent in mass spectrometry to enhance detection limits and selectivity.
Material Science: The compound is used in the synthesis of polymers with improved properties, such as enhanced biodegradability and water solubility.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonating agent. The sulfonic chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable sulfonate and sulfonamide derivatives. This reactivity is crucial for its role in chemical synthesis and derivatization processes.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity profiles.
Benzenesulfonyl Chloride: Another sulfonyl chloride with a different aromatic structure, used in various organic synthesis reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
The unique aspect of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the electron-donating effects of the methoxy groups on the aromatic ring, enhancing its utility in various chemical reactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-4-3-8(7-10(9)15-2)5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZMFLPQZIVSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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